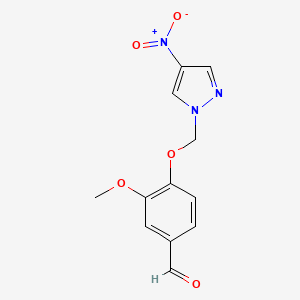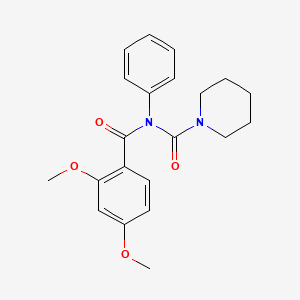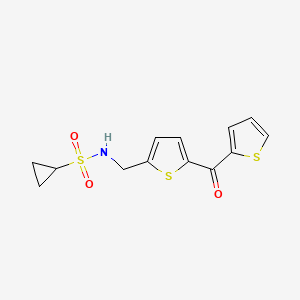
Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 135941-95-6 . It has a molecular weight of 256.73 and its IUPAC name is tert-butyl 2-(2-chlorobenzyl)hydrazine-1-carboxylate . It appears as a white to yellow solid .
Molecular Structure Analysis
The linear formula of this compound is C12H17ClN2O2 . The InChI code is 1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 256.73 and its linear formula is C12H17ClN2O2 .Aplicaciones Científicas De Investigación
Larvicidal Activity in Agricultural Applications
- Larvicidal Activity Against Rice Stem Borer : A study by Oikawa et al. (1994) investigated the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines, closely related to tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate, against the rice stem borer, Chilo suppressalis. The research found that the hydrophobicity of substituents generally enhances activity, while the bulkiness of substituents is position-specifically unfavorable. Notably, compounds with optimized substitution patterns in both benzene rings were significantly more effective, with some being 20-30 times as larvicidal as the unsubstituted compound (Oikawa et al., 1994).
Synthesis and Chemical Analysis
Synthesis of Related Compounds : Research by Obreza and Urleb (2003) involved the synthesis of compounds related to this compound. They demonstrated a two-step synthesis process yielding hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This study contributes to the broader understanding of the synthetic pathways and potential derivatives of this compound (Obreza & Urleb, 2003).
Study of Hydroxypyrazole-based Ligands : Formica et al. (2018) examined hydroxypyrazole-based ligands, including derivatives of this compound. These ligands displayed fluorescence and could coordinate a Zn(II) ion, suggesting potential applications in fluorescent sensors or other photochemical processes (Formica et al., 2018).
Characterization and Theoretical Studies : Bhat et al. (2019) conducted synthesis, characterization, and theoretical studies of compounds related to this compound, exploring their potential as Mcl-1 antagonists. This research contributes to the understanding of the compound's structural properties and potential biological activities (Bhat et al., 2019).
Synthesis of Substituted Benzaldehyde Hydrazones : Obreza and Urleb (2002) investigated the synthesis of substituted benzaldehyde hydrazones using tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates. This study is relevant for understanding the chemical behavior and potential applications of this compound in synthesizing other organic compounds (Obreza & Urleb, 2002).
Propiedades
IUPAC Name |
tert-butyl N-[(2-chlorophenyl)methylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYBXDNACVNSRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)


![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)